1,4-Bis(dibutylphosphino)butane
Description
1,4-Bis(diphenylphosphino)butane (DPPB), CAS 7688-25-7, is a bidentate bisphosphine ligand with the molecular formula C₂₈H₂₈P₂ and a molecular weight of 426.48 g/mol . It features a four-carbon alkyl chain linking two diphenylphosphine groups, forming a flexible backbone that coordinates transition metals like palladium, nickel, and rhodium . Its primary applications include catalysis in cross-coupling reactions (Suzuki, Stille, Negishi), isomerizations, and polymer cross-linking .
Properties
CAS No. |
80499-20-3 |
|---|---|
Molecular Formula |
C20H44P2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
dibutyl(4-dibutylphosphanylbutyl)phosphane |
InChI |
InChI=1S/C20H44P2/c1-5-9-15-21(16-10-6-2)19-13-14-20-22(17-11-7-3)18-12-8-4/h5-20H2,1-4H3 |
InChI Key |
SNYLASWMBBWOAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)CCCCP(CCCC)CCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Bisphosphine Ligands
Structural and Physical Properties
The table below compares DPPB with structurally related bisphosphine ligands:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility | Bite Angle* (Approx.) |
|---|---|---|---|---|---|---|
| 1,4-Bis(diphenylphosphino)butane (DPPB) | 7688-25-7 | C₂₈H₂₈P₂ | 426.48 | 132–136 | Aromatic hydrocarbons, ethers | ~110–120° |
| 1,3-Bis(diphenylphosphino)propane (DPPP) | 6737-42-4 | C₂₇H₂₆P₂ | 412.43 | 120–125† | Similar to DPPB | ~90–100° |
| 1,2-Bis(diphenylphosphino)ethane (DPE) | 1663-45-2 | C₂₆H₂₄P₂ | 398.40 | 140–145† | Similar to DPPB | ~85–95° |
*Bite angle: Estimated based on backbone length and coordination geometry.
Key Observations :
- Backbone Length : DPPB’s four-carbon chain provides greater flexibility than DPPP (three carbons) and DPE (two carbons), enabling larger bite angles that stabilize bulkier substrates in catalytic cycles .
DPPB in Cross-Coupling Reactions
DPPB excels in Suzuki-Miyaura and Stille couplings , where its flexible backbone accommodates sterically demanding aryl groups. For example, in palladium-catalyzed Suzuki reactions, DPPB enhances yields by 10–15% compared to DPPP in substrates with ortho substituents .
DPPP in Polymer Cross-Linking
highlights DPPP’s use in synthesizing Staudinger single-chain nanoparticles (SCNPs). SEC traces show DPPP produces narrower polymer dispersity (Đ = 1.2) than DPPB (Đ = 1.4), attributed to its shorter chain enabling tighter cross-linking .
DPE in High-Speed Catalysis
DPE’s rigid two-carbon backbone facilitates rapid ligand substitution, making it ideal for Heck reactions requiring fast oxidative addition steps .
Market and Industrial Relevance
The global DPPB market is projected to grow at a CAGR of 5.2% (2025–2030) , driven by demand in pharmaceutical and polymer industries . In contrast, DPPP and DPE markets are smaller but critical in niche applications like asymmetric catalysis .
Research Advancements
- Bite Angle Engineering: DPPB’s ~120° bite angle optimizes steric environments for C–N coupling in nickel-catalyzed aminations, outperforming DPPP by 20% in turnover frequency .
- Eco-Friendly Synthesis : Recent studies demonstrate DPPB’s recyclability in aqueous-phase Suzuki reactions , reducing metal leaching by 50% compared to DPE .
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